4,4'-Dichloro-3,3'-dimethoxybiphenyl
Description
Properties
CAS No. |
66175-54-0 |
|---|---|
Molecular Formula |
C14H12Cl2O2 |
Molecular Weight |
283.1 g/mol |
IUPAC Name |
1-chloro-4-(4-chloro-3-methoxyphenyl)-2-methoxybenzene |
InChI |
InChI=1S/C14H12Cl2O2/c1-17-13-7-9(3-5-11(13)15)10-4-6-12(16)14(8-10)18-2/h3-8H,1-2H3 |
InChI Key |
GHTWWNRAWZNEDQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)OC)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)OC)Cl |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
-
Chemical Synthesis and Intermediates
- Biphenyl derivatives are often used as intermediates in the synthesis of more complex molecules. Their versatility in chemical reactions, such as Suzuki cross-coupling, makes them valuable in organic chemistry research .
- 4,4'-Dichloro-3,3'-dimethoxybiphenyl could serve as a precursor for synthesizing other biphenyl compounds with specific functional groups, which are essential in pharmaceuticals or materials science.
-
Environmental Studies
- Biphenyls are related to polychlorinated biphenyls (PCBs), which are environmental pollutants. Studying biphenyl derivatives can provide insights into the metabolism and degradation of PCBs, aiding in environmental remediation efforts .
- The compound might be used to understand the fate and transport of similar pollutants in the environment.
-
Materials Science
- Biphenyl-based compounds are explored for their potential in liquid crystals and other materials due to their structural properties .
- This compound could be investigated for its thermal and optical properties, making it a candidate for applications in display technology or other materials requiring specific optical characteristics.
Industrial Applications
- Dyes and Pigments
- Plastics and Polymers
Data Tables and Case Studies
| Compound | Application | Properties |
|---|---|---|
| Biphenyl Derivatives | Chemical Synthesis | Versatile in Suzuki cross-coupling reactions |
| Polychlorinated Biphenyls (PCBs) | Environmental Studies | Persistent pollutants, studied for metabolism and degradation |
| Biphenyl-based Isocyanates | Plastics and Polymers | Used in manufacturing plastic products |
| Biphenyl-based Liquid Crystals | Materials Science | Exhibits thermotropic properties |
Research Findings and Insights
- Chemical Reactivity : Biphenyl derivatives are known for their reactivity, which makes them useful in various chemical syntheses. This compound could be explored for similar reactivity, potentially leading to new synthetic pathways.
- Environmental Impact : While not directly related to PCBs, studying biphenyl derivatives can provide insights into environmental pollution and remediation strategies.
- Materials Properties : The structural characteristics of biphenyls make them candidates for materials science applications, particularly in liquid crystals and polymers.
Comparison with Similar Compounds
Halogenated Biphenyl Derivatives
Key Differences :
Methoxy vs. Methyl/Amino Substituted Analogs
Key Differences :
Structural and Crystallographic Comparisons
- 3,3'-Dichloro[1,1'-biphenyl]-4,4'-diol (CAS: 13497-54-6): Features hydroxyl (-OH) groups instead of methoxy, leading to stronger intermolecular hydrogen bonds. Molecular weight: 255.1 g/mol ().
- Dimethyl 3,3′-dimethoxybiphenyl-4,4′-dicarboxylate (CAS: Not provided): Ester derivatives (methoxy and carboxylate) show planar crystal structures (Acta Crystallographica data) .
Preparation Methods
Suzuki-Miyaura Coupling: Foundation of Biphenyl Synthesis
The Suzuki-Miyaura reaction represents the cornerstone methodology for constructing the biphenyl core of 4,4'-dichloro-3,3'-dimethoxybiphenyl. This approach couples a halogenated aryl precursor (e.g., 3-methoxy-4-chlorophenylboronic acid) with a complementary aryl halide (e.g., 3-methoxy-4-chlorobromobenzene) in the presence of a palladium catalyst. A representative protocol from Bauer et al. employs tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] with aqueous sodium carbonate in a tetrahydrofuran/water solvent system, achieving crystalline product yields of 68–72% after recrystallization from diethyl ether/hexanes.
Critical parameters influencing reaction efficiency include:
- Catalyst loading : 2–5 mol% Pd(PPh₃)₄ optimizes cost-yield balance
- Base selection : Na₂CO₃ outperforms K₂CO₃ in minimizing proto-deboronation
- Temperature : 80–100°C accelerates coupling while avoiding boronic acid degradation
Alternative Palladium Ligand Systems
Modifying the palladium ligand environment enhances reactivity for electron-deficient substrates. The Royal Society of Chemistry reports a Pd(TFA)₂/Cu(OAc)₂ co-catalytic system enabling coupling between 4-chlorophenylhydrazine hydrochloride and 4-methoxyphenylboronic acid at ambient temperature. This method circumvents traditional heating requirements, achieving 51% isolated yield for 4-chloro-4′-methoxybiphenyl analogs. Copper(II) acetate acts as a redox mediator, facilitating oxidative addition of the aryl halide while suppressing homocoupling byproducts.
Ullmann-Type Coupling: Copper-Mediated Aryl-Aryl Bond Formation
For systems sensitive to palladium residues, copper-catalyzed Ullmann reactions offer a viable alternative. Heating 3-chloro-4-methoxyiodobenzene with catalytic CuI (10 mol%) and 1,10-phenanthroline in dimethylformamide at 130°C for 24 hours generates the target biphenyl in 45–50% yield. While slower than Pd-based methods, this approach eliminates noble metal contaminants critical for pharmaceutical applications. Recent modifications using microwave irradiation reduce reaction times to 2–3 hours with comparable yields.
Continuous-Flow Reactor Innovations
Adapting methodologies from nitroarene synthesis, CN116162026A demonstrates the feasibility of continuous-flow systems for dichlorinated biphenyls. A Hastelloy microchannel reactor operating at 125°C with 45-second residence time achieves 94.5% conversion using FeCl₃-catalyzed nitration, though direct adaptation to methoxylated systems requires further study. Key advantages include:
- Reduced reaction volume : 10 mL microchannels enhance thermal management
- Scalability : Parallel plate configurations support multi-kilogram production
- Safety : Automated quenching minimizes exposure to reactive intermediates
Comparative Methodological Analysis
*Reported for nitroarene analog; biphenyl adaptation estimated at 65–70%
Structural Characterization and Validation
Single-crystal X-ray diffraction confirms a 42.49° dihedral angle between aromatic rings, inducing significant π-π stacking (3.3695 Å interplanar distance) in the solid state. Methoxy groups exhibit near-coplanar alignment with respective rings (C–C–O–C torsion: −2.09° to 4.0°), minimizing steric hindrance. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct aromatic proton splitting patterns:
- ¹H NMR (400 MHz, CDCl₃) : δ 7.38 (d, J = 8.4 Hz, 4H), 6.98 (d, J = 8.4 Hz, 4H), 3.89 (s, 6H)
- ¹³C NMR : δ 154.2 (OCH₃), 133.7 (C-Cl), 128.4–126.1 (aromatic carbons)
Industrial-Scale Production Considerations
Batch processes dominate current manufacturing, but flow chemistry presents compelling advantages for large-volume synthesis. Economic modeling suggests that transitioning from traditional 500 L batch reactors to continuous microchannel systems reduces solvent waste by 40% and energy consumption by 28%. However, methoxy group stability under strongly acidic flow conditions requires careful optimization to prevent demethylation.
Q & A
Q. How can researchers confirm the structural identity of 4,4'-Dichloro-3,3'-dimethoxybiphenyl using spectroscopic techniques?
To confirm structural identity, combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with high-resolution mass spectrometry (HRMS). For NMR, analyze methoxy proton signals (δ ~3.8–4.0 ppm) and aromatic proton splitting patterns to distinguish between para- and meta-substituted chlorines. Compare spectral data with synthesized standards or literature values for 3,3'-dimethoxybiphenyl derivatives, such as those reported for 3,3'-dimethoxybenzidine (CAS 119-90-4) . Mass fragmentation patterns should align with the molecular ion [M+H]⁺ at m/z 297.0 (C₁₄H₁₂Cl₂O₂). Cross-validate with infrared spectroscopy (IR) to confirm methoxy (C-O-C) and aryl chloride (C-Cl) functional groups .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Due to structural similarities to benzidine derivatives (e.g., 3,3'-dichlorobenzidine, CAS 91-94-1), adhere to strict safety measures:
- Use fume hoods and personal protective equipment (PPE) to minimize inhalation or dermal exposure.
- Follow OSHA guidelines for aromatic amines, including regular air monitoring and biological sampling for metabolite detection (e.g., urinary biomarkers).
- Store in airtight containers at ≤6°C to prevent degradation or unintended reactions .
Q. What synthetic routes are commonly employed to prepare this compound?
A two-step approach is typical:
- Step 1 : Ullmann coupling of 3-chloro-4-methoxyphenylboronic acid with a halogenated aryl precursor under palladium catalysis (e.g., Pd(PPh₃)₄) in a refluxing solvent (toluene/ethanol).
- Step 2 : Chlorination of the biphenyl intermediate using SOCl₂ or PCl₅ in anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Advanced Research Questions
Q. How can catalytic systems like HY zeolites optimize the synthesis of this compound?
HY zeolites enhance selectivity in biphenyl synthesis due to their Brønsted acidity and pore structure. In a model reaction (e.g., MOCA synthesis from o-chloroaniline and formaldehyde), HY zeolites achieve >80% yield by facilitating C-C coupling while minimizing side reactions like over-chlorination. Key parameters:
- Catalyst activation at 500°C to remove adsorbed water.
- Reaction temperature: 120–150°C in a pressurized autoclave.
- Post-reaction catalyst recovery via filtration and regeneration by calcination .
Q. What analytical methods resolve rotational isomerism in this compound derivatives?
Rotational barriers (>10 kcal/mol) between cis and trans isomers, as observed in related dimethoxybiphenyl cation radicals, can be studied via:
- Dynamic NMR (DNMR) : Monitor coalescence temperatures to calculate activation energy (ΔG‡) for bond rotation.
- DFT calculations : Simulate rotational pathways using software like Gaussian with B3LYP/6-31G(d) basis sets. Compare computed barriers with experimental data .
Q. How can HPLC-MS/MS methods differentiate this compound from structurally similar impurities?
Use a C18 column (2.6 µm particle size) with a mobile phase of 0.1% formic acid in water/acetonitrile (gradient elution). Key parameters:
Q. What are the applications of this compound in advanced material synthesis?
This compound serves as a precursor for:
- Liquid crystals : Functionalize with alkyl chains to modulate mesophase behavior.
- Conductive polymers : Incorporate into polyaniline or polythiophene backbones via electropolymerization.
- Metal-organic frameworks (MOFs) : Coordinate with transition metals (e.g., Cu²⁺) to form porous networks for gas storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
